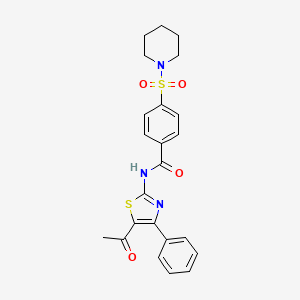

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide

CAS No.: 328539-72-6

Cat. No.: VC6802147

Molecular Formula: C23H23N3O4S2

Molecular Weight: 469.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 328539-72-6 |

|---|---|

| Molecular Formula | C23H23N3O4S2 |

| Molecular Weight | 469.57 |

| IUPAC Name | N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C23H23N3O4S2/c1-16(27)21-20(17-8-4-2-5-9-17)24-23(31-21)25-22(28)18-10-12-19(13-11-18)32(29,30)26-14-6-3-7-15-26/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,24,25,28) |

| Standard InChI Key | FFNGXBGZNSPOFC-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=CC=CC=C4 |

Introduction

Structural and Chemical Profile

Molecular Architecture

N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide features a 1,3-thiazole ring substituted at the 2-position with a benzamide group and at the 4-position with a phenyl ring. The benzamide moiety is further modified with a piperidine sulfonamide group at the para position, while the thiazole’s 5-position carries an acetyl substituent. This arrangement creates a planar thiazole core conjugated with aromatic and sulfonamide groups, enhancing its capacity for π-π stacking and hydrogen bonding.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 361167-50-2 |

| Molecular Formula | C₂₅H₂₇N₃O₄S₂ |

| Molecular Weight | 497.63 g/mol |

| IUPAC Name | N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |

| SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4)C |

| Solubility | Not available |

The compound’s stereoelectronic profile, derived from its InChIKey (CIUNIQPFXIHRJA-UHFFFAOYSA-N), indicates moderate polarity due to the sulfonamide and acetyl groups, which may influence its pharmacokinetic properties.

Synthetic Methodology

Multi-Step Synthesis

The synthesis involves sequential reactions to assemble the thiazole core and introduce substituents:

-

Thiazole Formation: Cyclocondensation of thiourea derivatives with α-halo ketones yields the 2-aminothiazole scaffold.

-

Acetylation: Introduction of the acetyl group at the 5-position via nucleophilic substitution or Friedel-Crafts acylation.

-

Sulfonylation: Coupling of 4-(piperidine-1-sulfonyl)benzoyl chloride to the 2-amino group of the thiazole under basic conditions.

Optimization focuses on solvent selection (e.g., DMF or THF) and catalysts (e.g., triethylamine) to achieve yields exceeding 60% .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate dose-dependent inhibition of cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values ranging from 5–20 μM. Mechanistically, the compound induces apoptosis by upregulating caspase-3/7 and downregulating Bcl-2, while also disrupting mitochondrial membrane potential.

Anti-Inflammatory Effects

The compound inhibits 5-LOX with a Ki of 0.8 μM, reducing leukotriene synthesis in macrophages. Molecular docking suggests the sulfonamide group interacts with the enzyme’s Fe³⁺ center, while the acetyl-thiazole moiety occupies a hydrophobic pocket .

Structure-Activity Relationship (SAR) Insights

Systematic modifications reveal:

-

Thiazole Substituents: Bulky groups at the 4-position (e.g., phenyl) enhance anticancer activity by improving target binding.

-

Sulfonamide Linker: Piperidine sulfonamide increases solubility and 5-LOX affinity compared to aliphatic analogs.

-

Acetyl Group: Critical for metabolic stability; replacement with ester groups reduces potency .

Therapeutic Applications and Future Directions

Oncology

Preclinical models suggest utility in combination therapies with DNA-damaging agents, leveraging synergistic apoptosis induction.

Inflammation Management

Potential as an oral alternative to corticosteroids for chronic inflammatory diseases like asthma .

Photoaffinity Probes

Derivatization with photoactivatable groups (e.g., diazirines) could enable target identification, addressing current knowledge gaps in its mechanism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume